molecular formula C23H26N2O2SSe B12777755 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- CAS No. 172256-00-7

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo-

Cat. No.: B12777755
CAS No.: 172256-00-7
M. Wt: 473.5 g/mol
InChI Key: OHNSWWDLDFEMID-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a seleno group, a thioxo group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, seleno reagents, and thioxo compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide derivatives.

    Reduction: The thioxo group can be reduced to form thiol derivatives.

    Substitution: The aryl and alkyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products

The major products formed from these reactions include selenoxide derivatives, thiol derivatives, and substituted pyrimidinone compounds.

Scientific Research Applications

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno and thioxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone derivatives with different substituents.
  • Seleno compounds with similar structural features.
  • Thioxo compounds with analogous reactivity.

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- lies in its combination of seleno and thioxo groups, along with its specific aryl and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

172256-00-7

Molecular Formula

C23H26N2O2SSe

Molecular Weight

473.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C23H26N2O2SSe/c1-15(2)20-21(26)24-23(28)25(14-27-13-18-8-6-5-7-9-18)22(20)29-19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,28)

InChI Key

OHNSWWDLDFEMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=S)N2COCC3=CC=CC=C3)C(C)C)C

Origin of Product

United States

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